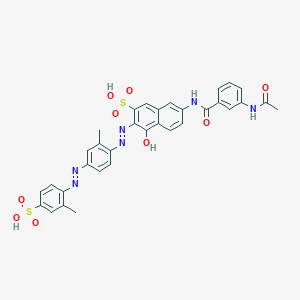

7-((3-(Acetylamino)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 7-((3-(acétylamino)benzoyl)amino)-4-hydroxy-3-((2-méthyl-4-((2-méthyl-4-sulfophényl)azo)phényl)azo)naphtalène-2-sulfonique est un composé organique complexe. Il se caractérise par sa structure complexe, qui comprend plusieurs groupes azo, des groupes acide sulfonique et des cycles aromatiques. Ce composé est souvent utilisé dans diverses applications industrielles, en particulier dans la production de colorants et de pigments en raison de ses propriétés de couleur vives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 7-((3-(acétylamino)benzoyl)amino)-4-hydroxy-3-((2-méthyl-4-((2-méthyl-4-sulfophényl)azo)phényl)azo)naphtalène-2-sulfonique implique généralement plusieurs étapes :

Diazotation : Le processus commence par la diazotation d'une amine aromatique. Cela implique le traitement de l'amine avec de l'acide nitreux, généralement généré in situ à partir de nitrite de sodium et d'acide chlorhydrique, pour former un sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé à un autre composé aromatique contenant un atome d'hydrogène actif, tel qu'un dérivé de phénol ou d'aniline. Cette étape forme la liaison azo.

Acétylation : Le composé résultant subit une acétylation, où un groupe acétyle est introduit, généralement en utilisant de l'anhydride acétique.

Sulfonation : Enfin, le composé est sulfoné en le traitant avec de l'acide sulfurique ou de l'oléum pour introduire les groupes acide sulfonique.

Méthodes de production industrielles

Dans un environnement industriel, la production de ce composé est mise à l'échelle en utilisant de grands réacteurs et des processus à flux continu. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et l'optimisation des temps de réaction et des températures sont cruciales pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle et amine. Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes azo, les convertissant en amines. Les agents réducteurs tels que le dithionite de sodium ou le zinc dans l'acide acétique sont généralement utilisés.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, où des substituants comme les halogènes ou les groupes nitro peuvent être introduits.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Dithionite de sodium en conditions alcalines ou zinc dans l'acide acétique.

Substitution : Halogénation en utilisant du chlore ou du brome en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Formation de quinones ou de composés nitroso.

Réduction : Formation d'amines aromatiques.

Substitution : Introduction de groupes halogéno ou nitro sur les cycles aromatiques.

Applications de recherche scientifique

L'acide 7-((3-(acétylamino)benzoyl)amino)-4-hydroxy-3-((2-méthyl-4-((2-méthyl-4-sulfophényl)azo)phényl)azo)naphtalène-2-sulfonique a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire de colorant et dans la synthèse de molécules organiques complexes.

Biologie : Employé dans des techniques de coloration pour la microscopie en raison de ses fortes propriétés de couleur.

Médecine : En cours d'investigation pour une utilisation potentielle dans les systèmes de délivrance de médicaments et comme agent de diagnostic.

Industrie : Largement utilisé dans l'industrie textile pour la teinture des tissus et dans la production d'encres et de pigments.

Mécanisme d'action

Le composé exerce ses effets principalement par ses groupes azo, qui peuvent subir diverses transformations chimiques. Les groupes acide sulfonique améliorent sa solubilité dans l'eau, ce qui le rend adapté aux applications aqueuses. Les groupes acétylamino et hydroxyle peuvent participer à des liaisons hydrogène, influençant ses interactions avec d'autres molécules.

Applications De Recherche Scientifique

7-((3-(Acetylamino)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: Employed in staining techniques for microscopy due to its strong color properties.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and pigments.

Mécanisme D'action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The acetylamino and hydroxyl groups can participate in hydrogen bonding, influencing its interactions with other molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 4-hydroxy-7-[[[(5-hydroxy-7-sulfo-2-naphtyl)amino]carbonyl]amino]-3-[(2-méthyl-4-sulfophényl)azo]naphtalène-2-sulfonique

- Chromate (3-) de trisodico bis [2- [ [2,4-dihydroxy-3- [ (2-méthyl-4-sulfophényl)azo]phényl]azo]benzoato (3-)]

Unicité

Comparé à des composés similaires, l'acide 7-((3-(acétylamino)benzoyl)amino)-4-hydroxy-3-((2-méthyl-4-((2-méthyl-4-sulfophényl)azo)phényl)azo)naphtalène-2-sulfonique se distingue par sa combinaison unique de groupes fonctionnels. La présence à la fois de groupes acétylamino et acide sulfonique confère des propriétés chimiques distinctes, telles qu'une solubilité et une réactivité accrues, ce qui le rend particulièrement précieux dans diverses applications.

Propriétés

Numéro CAS |

94108-92-6 |

|---|---|

Formule moléculaire |

C33H28N6O9S2 |

Poids moléculaire |

716.7 g/mol |

Nom IUPAC |

7-[(3-acetamidobenzoyl)amino]-4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C33H28N6O9S2/c1-18-13-25(36-37-29-12-9-26(14-19(29)2)49(43,44)45)8-11-28(18)38-39-31-30(50(46,47)48)17-22-16-24(7-10-27(22)32(31)41)35-33(42)21-5-4-6-23(15-21)34-20(3)40/h4-17,41H,1-3H3,(H,34,40)(H,35,42)(H,43,44,45)(H,46,47,48) |

Clé InChI |

LHYFMMXBRLXCJL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)NC(=O)C)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.